Cas no 1202760-78-8 (4-(2-Chlorophenoxy)butane-1-sulfonyl chloride)

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, making it valuable for pharmaceutical and agrochemical applications. The 2-chlorophenoxy moiety enhances its utility in constructing biologically active compounds. This compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure allows for precise functionalization, facilitating the development of targeted derivatives. Suitable for use in amidation and esterification reactions, it serves as a key building block in medicinal chemistry and material science research. Proper handling under inert conditions is recommended due to its moisture sensitivity.
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride structure
1202760-78-8 structure
商品名:4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
CAS番号:1202760-78-8
MF:C10H12Cl2O3S
メガワット:283.171480178833
CID:5735099
PubChem ID:64198615

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1202760-78-8
    • AKOS013518588
    • 4-(2-chlorophenoxy)butane-1-sulfonylchloride
    • EN300-240173
    • 4-(2-chlorophenoxy)butane-1-sulfonyl chloride
    • F9995-2259
    • 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
    • インチ: 1S/C10H12Cl2O3S/c11-9-5-1-2-6-10(9)15-7-3-4-8-16(12,13)14/h1-2,5-6H,3-4,7-8H2
    • InChIKey: PCRMJYSINOWKPX-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCCCOC1C=CC=CC=1Cl)(=O)=O

計算された属性

  • せいみつぶんしりょう: 281.9884208g/mol
  • どういたいしつりょう: 281.9884208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 51.8Ų

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-240173-0.25g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8 95%
0.25g
$513.0 2024-06-19
Enamine
EN300-240173-2.5g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8 95%
2.5g
$1089.0 2024-06-19
Enamine
EN300-240173-5.0g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8 95%
5.0g
$1614.0 2024-06-19
Enamine
EN300-240173-10g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8
10g
$2393.0 2023-09-15
Enamine
EN300-240173-10.0g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8 95%
10.0g
$2393.0 2024-06-19
Life Chemicals
F9995-2259-5g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8 95%+
5g
$1452.0 2023-09-05
Life Chemicals
F9995-2259-10g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8 95%+
10g
$2033.0 2023-09-05
Life Chemicals
F9995-2259-0.5g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8 95%+
0.5g
$459.0 2023-09-05
TRC
C238996-1g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8
1g
$ 680.00 2022-04-01
Enamine
EN300-240173-1g
4-(2-chlorophenoxy)butane-1-sulfonyl chloride
1202760-78-8
1g
$557.0 2023-09-15

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride 関連文献

4-(2-Chlorophenoxy)butane-1-sulfonyl chlorideに関する追加情報

4-(2-Chlorophenoxy)butane-1-sulfonyl Chloride: A Comprehensive Overview

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride, also known by its CAS number 1202760-78-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of butane sulfonyl chloride, with a 2-chlorophenoxy group attached at the fourth position. Its unique structure makes it a valuable intermediate in the synthesis of various functional materials and pharmaceutical agents.

The synthesis of 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride involves a multi-step process, typically starting with the preparation of the corresponding alcohol, followed by sulfonation and subsequent conversion to the sulfonyl chloride. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall production costs and minimizing waste generation. These improvements have been documented in several peer-reviewed journals, highlighting the compound's potential for large-scale industrial applications.

In terms of physical properties, 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride is a crystalline solid with a melting point of approximately 65°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether. The compound's reactivity is primarily driven by its sulfonyl chloride group, which acts as an excellent leaving group in nucleophilic substitution reactions. This property has been exploited in the development of novel polymers, where it serves as a cross-linking agent to enhance material durability and thermal stability.

One of the most promising applications of 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride lies in its use as an intermediate in drug discovery. Researchers have utilized this compound to synthesize bioactive molecules targeting various therapeutic areas, including cancer and inflammation. For instance, recent studies have demonstrated its role in the development of sulfonamide-based inhibitors for kinase enzymes, which are critical targets in oncology.

Beyond pharmaceuticals, this compound has also found applications in agrochemicals. Its ability to form stable esters with hydroxyl-containing pesticides has led to improved bioavailability and reduced environmental toxicity. This aligns with current trends toward sustainable agriculture and green chemistry practices.

The environmental impact of 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride has been a subject of recent research. Studies indicate that while it is biodegradable under certain conditions, its persistence in aquatic environments necessitates careful handling during industrial processes. Regulatory agencies have implemented guidelines to minimize its release into ecosystems, ensuring compliance with global environmental standards.

In conclusion, 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride, with its unique chemical properties and versatile applications, continues to be a focal point in modern chemical research. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more significant role in shaping the future of materials science and pharmacology.

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